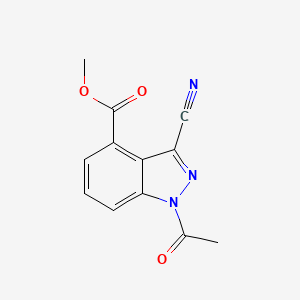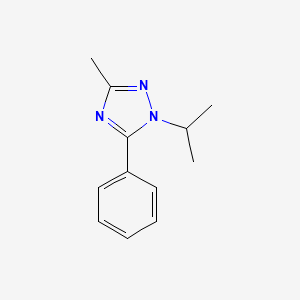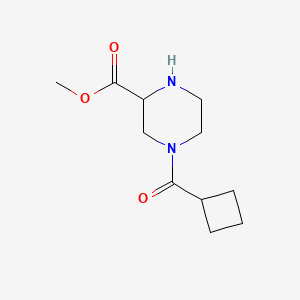![molecular formula C10H10N4O B13715768 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is a chemical compound that features a triazole ring, a phenyl group, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime typically involves the following steps:
Formation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: This can be achieved by reacting 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: Lacks the oxime group but shares the triazole and phenyl moieties.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a hydroxyl group instead of the ethanone oxime.
Uniqueness
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring and oxime group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N4O |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8- |
Clave InChI |
VVOXRSCTXMFUFJ-JYRVWZFOSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC=C(C=C1)N2C=NC=N2 |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
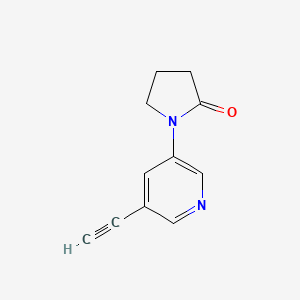
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
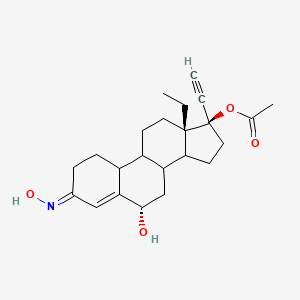
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
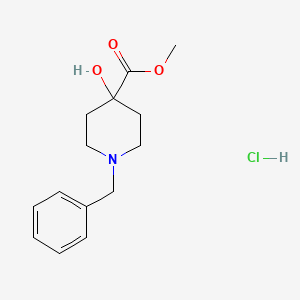
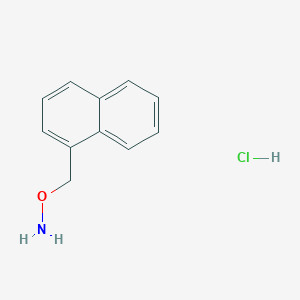

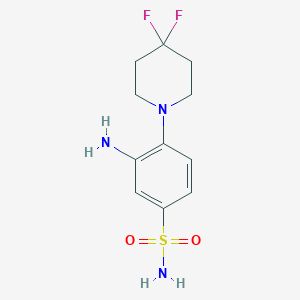
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
